Vatalanib primarily exerts its anti-tumor and anti-angiogenic effects by selectively targeting and inhibiting vascular endothelial growth factor receptors (VEGFRs). The table below details its potency against specific kinase targets.
| Kinase Target | IC₅₀ Value (nM) | Biological Role & Significance |
|---|---|---|
| VEGFR-2 (KDR/Flk-1) | 37 [1] | Primary mediator of VEGF-induced angiogenesis; critical for endothelial cell proliferation and survival. |
| VEGFR-1 (Flt-1) | 77 [1] | Involved in monocyte migration and vascular morphogenesis. |
| VEGFR-3 (Flt-4) | 660 [1] | Primarily regulates lymphangiogenesis. |
| PDGFR-β | 580 [1] | Influences pericyte recruitment and vessel stability. |
| c-KIT | 730 [1] | Plays a role in hematopoiesis and stem cell maintenance. |
The following diagram illustrates the primary signaling pathway inhibited by Vatalanib and its consequent anti-tumor effects.
Beyond its primary "on-target" effects, Vatalanib and similar tyrosine kinase inhibitors exhibit important "off-target" effects that can influence cancer chemoresistance. These include the inhibition of ATP-binding cassette (ABC) transporters, which can prevent the efflux of chemotherapeutic drugs from cancer cells and re-sensitize tumors to treatment. [2]
This assay is a standard method for assessing the anti-angiogenic potency of compounds like Vatalanib by mimicking the formation of capillary-like structures in vitro. [3]
The zebrafish model is a powerful in vivo tool for validating the anti-angiogenic activity of Vatalanib. [3]
Vatalanib has been extensively investigated in clinical trials, particularly for metastatic colorectal cancer. While two large Phase III trials (CONFIRM-1 and CONFIRM-2) did not meet their primary endpoint of significantly improving overall survival, a pre-planned analysis revealed that patients with high lactate dehydrogenase (LDH) levels derived clinical benefit. [4] [5] This highlights the importance of identifying predictive biomarkers for patient selection.
The most common adverse effects are consistent with other VEGF pathway inhibitors and include hypertension, diarrhea, nausea, vomiting, fatigue, and dizziness. [5]
This compound remains a valuable tool compound in cancer research for studying VEGF signaling and angiogenesis, and its investigation provides critical insights into the development of targeted cancer therapies.
PTK787/ZK222584 functions by competitively inhibiting the intracellular tyrosine kinase domains of VEGF and PDGF receptors, blocking the downstream signaling cascades crucial for angiogenesis and cell proliferation [1].
| Target Receptor | Primary Ligand | Key Consequences of Inhibition |
|---|---|---|
| VEGFR-1 (Flt-1) | VEGF-A, VEGF-B [2] | Modulates monocyte migration and vascular remodeling [2]. |
| VEGFR-2 (KDR/Flk-1) | VEGF-A [2] | Inhibits endothelial cell proliferation, survival, migration, and vascular permeability [3] [2]. |
| VEGFR-3 (Flt-4) | VEGF-C, VEGF-D [1] | Suppresses lymphangiogenesis [1]. |
| PDGFR-β | PDGF-BB [1] | Inhibits activation of pericytes and stromal cells, affecting tumor microenvironment [1]. |
Extensive preclinical studies across various models have validated its multi-faceted mechanisms of action.
| Experimental Model/Cell Type | Key Findings on Mechanism of Action | Observed Outcomes |
|---|---|---|
| HCC models (in vivo/in vitro) | Synergistically inhibited VEGF signaling with IFNα/5-FU; repressed VEGFR-2 expression and phosphorylation of Akt, Erk, and p38MAPK [4]. | Significant inhibition of proliferation, induction of apoptosis, decreased microvessel density [4]. |
| Endothelial Cells (HUVECs) | Abrogated VEGF-dependent proliferation; inhibited phosphorylation of VEGFR, Akt, and Erk [4] [3]. | Suppression of angiogenesis; enhanced effects when combined with ionizing radiation [3]. |
| Hepatic Stellate Cells (HSCs) | Inhibited HSC activation, proliferation, and migration; induced apoptosis and cell cycle arrest; downregulated α-SMA, collagen, and TIMP-1 [2]. | Attenuated collagen deposition and Akt phosphorylation in murine liver fibrosis model [2]. |
| Leiomyosarcoma Cells | Inhibited PDGF-BB-activated Akt/p90RSK and ERK1/2 signaling; reduced cell migration and increased cell death in VEGF-A-treated cells [1]. | Demonstrated direct antitumor effects on VEGFR/PDGFR-expressing tumor cells [1]. |
| ER-positive Breast Cancer Cells | Competitively inhibited aromatase enzyme (IC50 ~50 nmol/L), suppressing androstenedione-stimulated proliferation and ER-mediated transcription [5]. | Revealed a novel, dual-target mechanism against both VEGF signaling and estrogen synthesis [5]. |
For researchers aiming to validate or build upon these findings, here are summaries of the core methodologies used in the cited literature.
1. Protocol: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) This method assesses the compound's anti-tumor and anti-angiogenic efficacy [4].
2. Protocol: Assessing Anti-fibrotic Effects in Liver This methodology evaluates the compound's direct effects on hepatic stellate cells (HSCs) in vitro and in a fibrosis model [2].
3. Protocol: Investigating Direct Anti-tumor Effects on Sarcoma Cells This protocol is for testing the inhibitor's direct impact on tumor cells expressing VEGFR/PDGFR [1].
The following diagrams illustrate the key molecular pathways targeted by PTK787/ZK222584.
PTK787 inhibits VEGFR and PDGFR signaling, blocking downstream pathways.
PTK787 directly inhibits aromatase, blocking estrogen-driven proliferation.
The mechanisms of PTK787/ZK222584 have been evaluated in clinical trials. A Phase II study investigated its use in patients with Von Hippel-Lindau disease and hemangioblastoma, targeting the VEGF-driven angiogenesis central to these conditions [6]. While development for some cancers was not pursued further, its well-characterized multi-target mechanism provides a valuable blueprint for future drug design.
The discovery of its dual inhibition of VEGFR and aromatase is particularly significant [5]. It establishes a proof-of-concept that a single agent can simultaneously target growth factor signaling and hormonal pathways, a promising strategy for overcoming resistance in cancers like hormone-positive breast cancer.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes | Source |
|---|---|---|---|---|
| DMSO | ~20 mg/mL | ~47.6 mM | Up to 20 mg/mL; may require warming [1] [2]. | [1] [2] |
| 50 mg/mL | 119.12 mM | Requires ultrasonic dispersion and warming to 80°C [3]. | [3] | |
| 85 mg/mL | 202.51 mM | Highest reported concentration [4]. | [4] | |
| Water | ~2 mg/mL | ~4.76 mM | Clear solution [1] [2]. | [1] [2] |
| 50 mg/mL | 119.12 mM | Requires ultrasonic dispersion [3]. | [3] | |
| 10 mg/mL | 23.82 mM | [4] [5] | [4] [5] |
Here are the detailed methodologies for preparing stock solutions as recommended in the search results.
DMSO Stock Solution (High Concentration):
Water Stock Solution:
Storage and Stability:
To provide a complete picture for your research, here is some background on Vatalanib's function.
The following diagram illustrates the primary signaling pathway targeted by Vatalanib and its cellular consequences.
Vatalanib inhibits VEGF-driven signaling to block angiogenesis.
| Cancer Type / Condition | Prior Therapies | Key Efficacy Findings | Safety & Tolerability | Source |
|---|---|---|---|---|
| Metastatic Melanoma | Not specified (treatment until progression) | Tumour control rate (CR+PR+SD) at 16 weeks: 35%; Median PFS: 1.8 mos; Median OS: 6.5 mos | Not specified in detail; overall survival was "disappointing" | [1] |
| Advanced Pancreatic Cancer | Failed 1st-line gemcitabine-based therapy | 6-month survival rate: 29%; Median PFS: 2 mos; 2 patients had partial response; 28% had stable disease | Well-tolerated; common Grade 3/4 AEs: hypertension (20%), fatigue (17%), abdominal pain (17%) | [2] |
| GIST (Gastrointestinal Stromal Tumour) | Resistant to imatinib (42% also resistant to sunitinib) | Clinical benefit (PR+SD): 40%; Median Time to Progression: 3.2-5.8 mos (varied by prior therapy) | Generally well tolerated | [3] |
| Myelodysplastic Syndrome (MDS) | Not specified; various low-risk types | Trial designed to assess prevention of leukemia development; specific efficacy results not provided | Eligibility required adequate hematological, hepatic, and renal function | [4] |
Vatalanib is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels). [5] [6]
The following diagram illustrates the primary signaling pathways targeted by vatalanib and the rationale for its combination with mTOR inhibitors:
The methodology below is compiled from standard assays described across multiple studies. [7] [8] [6]
Research has explored combining vatalanib with other targeted agents. A key combination is with mTOR inhibitors (like everolimus), based on strong preclinical rationale and a phase Ib clinical trial. [9] [8]
While vatalanib's own clinical development seems to have halted at phase II, it remains a molecule of interest in basic and translational research. Efforts are ongoing to design new analogs with improved properties, such as better solubility, reduced central nervous system penetration (to avoid dizziness and ataxia), and retained or enhanced VEGFR-2 inhibitory activity. [7]
The CONFIRM (Colorectal Oral Novel therapy For the Inhibition of Angiogenesis and Retarding of Metastases) trials were two large, phase III, multinational, randomized studies investigating the efficacy of Vatalanib (PTK787/ZK222584) in metastatic colorectal cancer (mCRC) [1] [2]. Vatalanib is an orally active small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, thereby inhibiting angiogenesis [3] [4].
The core findings from these trials were that the addition of Vatalanib to standard chemotherapy (FOLFOX4) did not statistically improve the primary endpoints of Progression-Free Survival (PFS) or Overall Survival (OS) in the overall patient population [2] [4]. However, a prospectively planned analysis revealed a significant benefit in a key patient subgroup: those with high baseline serum lactate dehydrogenase (LDH) levels [1] [2].
The table below summarizes the designs and key outcomes for the two CONFIRM trials.
| Trial Characteristic | CONFIRM-1 | CONFIRM-2 |
|---|---|---|
| Patient Population | Chemotherapy-naïve mCRC [1] [2] | mCRC patients with progression during or within 6 months of first-line irinotecan-based therapy [1] [2] |
| Treatment Arms | Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 [2] | Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 [2] |
| Primary Endpoint(s) | PFS [2] | PFS and OS [1] |
| Key Result in Overall Population | No statistically significant improvement in PFS or OS with Vatalanib [2] | No statistically significant improvement in PFS or OS with Vatalanib [2] |
| Key Subgroup Finding | Improved PFS in patients with high serum LDH [2] | 40% reduction in tumor progression risk in patients with high serum LDH [1] |
A critical component of the CONFIRM trials was the translational research to identify biomarkers that could predict which patients would benefit from Vatalanib.
A study analyzed tumor tissue from 141 patients in the CONFIRM trials to assess vascular density (VD) [1]. The key findings were:
| Biomarker | Finding | Statistical Significance |
|---|---|---|
| pVEGFR2/KDR+ VD (activated vessels) | In the placebo group, high VD was linked to poor response (RR 15% vs 52% with low VD). Adding Vatalanib increased RR to 50% in high-VD tumors. | P=0.006 (association in placebo); P=0.02 (improvement with Vatalanib) |
| pVEGFR2/KDR+ VD | Significantly improved PFS in patients with high VD when treated with Vatalanib. | P=0.002 |
| CD31+ VD (total vessels) | A similar trend of improved PFS was noted in patients with high CD31+ VD treated with Vatalanib. | P=0.07 |
The safety profile of Vatalanib from the CONFIRM trials and other studies is consistent with anti-VEGF therapy [2]. The most frequent grade 3/4 adverse events included:
The following diagram illustrates Vatalanib's primary mechanism of action and how biomarker stratification identifies responsive patients.
Vatalanib mechanism and biomarker stratification.
The CONFIRM trials demonstrated that while Vatalanib did not provide a blanket benefit for all mCRC patients, it held significant therapeutic potential for a specific biological subgroup characterized by high serum LDH and high tumor pVEGFR2/KDR+ vascular density [1] [2]. This underscores a fundamental principle in modern oncology: the success of targeted therapies often depends on identifying and selecting patients based on predictive biomarkers. Although Vatalanib itself was not widely adopted for mCRC, these trials provided a valuable framework for the future development of anti-angiogenic drugs.
The table below summarizes a specific dosing protocol used in a mouse model of inflammatory arthritis, which you can adapt for your research.
| Parameter | Specification |
|---|---|
| Recommended Dose | 25 mg/kg [1] |
| Dosing Route | Intraperitoneal (IP) injection [1] |
| Dosing Frequency | Once daily [1] |
| Treatment Duration | 8 days (from day 0 to day 7 post-induction) [1] |
| Vehicle/Formulation | 5% (v/v) DMSO in saline [1] |
When designing your experiments, please consider the following critical points:
To overcome challenges like poor solubility or to enhance targeted delivery, consider using nanoformulations.
The following diagram outlines the key stages of planning and conducting an in vivo efficacy study with vatalanib, integrating the critical considerations mentioned above.
The referenced study on inflammatory arthritis provides a clear methodological framework [1]:
The diagram below illustrates the primary signaling pathway targeted by vatalanib and the conceptual basis for its inhibition.
Vatalanib competes with ATP for the binding site on the intracellular domain of VEGFRs, preventing receptor autophosphorylation and subsequent activation of pro-angiogenic signaling cascades like the PI3K/AKT and ERK pathways [1]. This inhibition disrupts critical steps in angiogenesis.
Researchers have demonstrated vatalanib's efficacy using various in vitro and in vivo models. The table below summarizes findings from specific studies.
Table 1: Experimental Evidence of Vatalanib's Anti-Angiogenic Effects
| Assay Type/Model | Key Findings | Experimental Context |
|---|---|---|
| HUVEC Tube Formation Assay [2] | Nearly complete abolition of endothelial cell tube formation. | In vitro model of capillary network formation. |
| Gastric Cancer Xenograft Model [2] | Tumor size reduction of ~50% with vatalanib + everolimus vs. everolimus alone. | In vivo mouse model; combo therapy superior to monotherapy. |
| Leiomyosarcoma Cell Migration [1] | Inhibition of cell migration. | In vitro model using SK-LMS-1 and SK-UT-1 cell lines. |
| 5xFAD Alzheimer's Mouse Model [3] | Reduced number and area of Aβ plaques in the cortex. | In vivo model demonstrating effect on vascular-related pathology. |
While exact protocols for vatalanib are not detailed, the general workflow for evaluating an anti-angiogenic compound involves several key steps, from cell preparation to data analysis. The flowchart below outlines this process.
When designing your own protocol, consider these key parameters and findings from the literature:
Vatalanib is a potent, multi-targeted VEGFR tyrosine kinase inhibitor with demonstrated efficacy in preclinical angiogenesis models. Research indicates it is most effective when combined with other agents, such as mTOR inhibitors [4] [2].
The field of angiogenesis research is advancing with trends toward more sophisticated 3D cell culture models, organ-on-a-chip technologies, and high-content screening assays that provide more physiologically relevant data [6]. You can adapt these emerging methods to evaluate compounds like vatalanib.
Vatalanib (PTK787/ZK 222584) is an orally active, potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, primarily targeting VEGFR-2 (KDR), which is a key mediator of angiogenesis [1] [2]. This protocol outlines the methodology for assessing its anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis in vitro.
Vatalanib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism in inhibiting endothelial cell proliferation is through the blockade of VEGF signaling pathways [1] [2].
The following diagram illustrates the primary signaling pathway targeted by Vatalanib in HUVECs:
The tables below summarize critical quantitative information for designing your experiments.
Table 1: Inhibitory Profile (IC50) of Vatalanib
| Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| VEGFR-2 (KDR) | 37 | Cell-free kinase assay | [1] |
| VEGFR-1 (Flt-1) | 77 | Cell-free kinase assay | [1] |
| VEGFR-3 (Flt-4) | 660 | Cell-free kinase assay | [1] |
| PDGFRβ | 580 | Cell-free kinase assay | [1] |
| c-Kit | 730 | Cell-free kinase assay | [1] |
| HUVEC Proliferation (VEGF-induced) | 7.1 | Thymidine incorporation | [1] [4] |
Table 2: Effective Concentrations in HUVEC Morphology Assays
| Concentration | Effect on HUVEC Morphology | Assay Context | Reference |
|---|---|---|---|
| 10 nM | Clusters + long cords | Co-culture with NHDFs | [5] [6] |
| 100 nM | Clusters + short cords | Co-culture with NHDFs | [5] [6] |
| 1 µM | Clusters | Co-culture with NHDFs | [5] [6] |
| 10 µM | Clusters (HUVEC); Dead (GFP-HUVEC) | Co-culture with NHDFs | [6] |
A. HUVEC Proliferation Assay (BrdU/Thymidine Incorporation)
This protocol is adapted from established methods [1] [2].
Materials:
Procedure:
B. HUVEC Co-culture Morphology Assay
This assay evaluates the inhibition of endothelial network formation, a key aspect of angiogenesis [5] [6].
Materials:
Procedure:
Hepatocellular carcinoma (HCC) represents a major global health concern, ranking as the sixth most prevalent cancer worldwide and accounting for approximately 90% of all primary liver malignancies [1]. HCC is characterized by its highly vascular nature and dependence on angiogenesis for growth and metastasis, making anti-angiogenic therapies particularly relevant for this malignancy [2] [3]. The vascular endothelial growth factor (VEGF) signaling pathway, especially through VEGFR-2, plays a pivotal role in HCC pathogenesis by promoting tumor angiogenesis, facilitating endothelial cell survival, proliferation, migration, and enhancing vascular permeability [4]. VEGFR-2 is overexpressed in most cancers and has become one of the primary targets for anti-angiogenic therapy in HCC [4].
Vatalanib (PTK787/ZK222584) is an orally active, small molecule tyrosine kinase inhibitor with strong binding affinity for all VEGF receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor c-Kit [5] [6]. As a type II kinase inhibitor, Vatalanib binds to the adjacent hydrophobic site in the 'DFG-out' conformation of VEGFR-2, resulting in slower off-rates and more particular kinase selectivity compared to type I inhibitors [4]. The therapeutic potential of Vatalanib in HCC extends beyond direct anti-tumor effects to include anti-fibrotic activity in the tumor microenvironment, which is particularly relevant given that 80-90% of HCC cases arise in the context of chronic liver diseases and fibrosis [5] [7].
The fibrotic microenvironment in HCC plays a crucial role in tumor progression and resistance to therapy. Research has demonstrated that Vatalanib exhibits significant anti-fibrotic properties in preclinical models of liver fibrosis, which represents a valuable application for HCC studies investigating combination approaches targeting both the tumor and its microenvironment [5]. In a carbon tetrachloride (CCl₄)-induced mouse model of liver fibrosis, Vatalanib administration (50 mg/kg/d by gavage for 6 weeks) resulted in several significant outcomes as detailed in Table 1 [5].
Table 1: Anti-fibrotic Effects of Vatalanib in CCl₄-Induced Mouse Model of Liver Fibrosis
| Parameter | Effect of Vatalanib | Research Significance |
|---|---|---|
| Liver fibrosis scores | Significant decrease | Indicates direct anti-fibrotic activity |
| Hepatic hydroxyproline content | Marked reduction | Reflects decreased collagen deposition |
| α-SMA expression | Downregulated at mRNA and protein levels | Demonstrates reduced activated stellate cells |
| TGF-β1 mRNA expression | Decreased | Important pro-fibrotic cytokine suppression |
| Collagen-1 mRNA expression | Reduced | Direct effect on extracellular matrix production |
| Hepatic sinusoidal fenestrae | Increased number per sinusoid | Reversal of sinusoidal capillarization |
| CD34+ vascular structures | Decreased | Reduction of newly-formed blood vessels |
These anti-fibrotic effects position Vatalanib as a dual-action candidate for HCC research, particularly for studies investigating the interplay between tumor progression and the fibrotic microenvironment [5]. The reduction of hepatic sinusoidal capillarization is especially noteworthy, as dysfunction of hepatic sinusoidal endothelial cells represents one of the initial events in liver injury progression to fibrosis and HCC [5].
Vatalanib demonstrates potent anti-angiogenic activity in HCC models through its multi-targeted inhibition of tyrosine kinase receptors involved in tumor vasculature development and maintenance. In orthotopic pancreatic cancer models (relevant to HCC due to similar angiogenic mechanisms), Vatalanib treatment was correlated with significantly decreased microvessel density, suggesting a robust anti-angiogenic effect [6]. The anti-angiogenic properties of Vatalanib contribute to creating an unfavorable microenvironment for tumor growth and may enhance the efficacy of other therapeutic modalities when used in combination approaches.
Research on the VEGF/VEGFR2 autocrine signaling loop in HCC provides additional insights into Vatalanib's potential mechanisms. While direct studies of Vatalanib in this specific autocrine pathway are limited, evidence from other VEGFR2 inhibitors shows that blockade of this pathway inhibits PI3K/AKT-dependent migration, invasion, and epithelial-mesenchymal transition (EMT) in HCC cells [8]. This suggests that Vatalanib may similarly target these processes, potentially disrupting critical mechanisms of HCC metastasis and progression.
Table 2: Key Pharmacological Characteristics of Vatalanib in Preclinical and Clinical Studies
| Characteristic | Details | Research Implications |
|---|---|---|
| Molecular targets | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-Kit | Multi-targeted tyrosine kinase inhibition |
| Dosing schedule (preclinical) | 50-100 mg/kg/d well tolerated in mice | Established dosing for in vivo HCC studies |
| Dosing schedule (clinical) | 250-750 mg BID with ramp-up schedule | Guidance for translational research |
| Primary anti-tumor mechanism | Anti-angiogenesis through VEGFR inhibition | Focus for combination therapy designs |
| Secondary effects | Anti-fibrotic activity in liver microenvironment | Relevant for HCC models with underlying fibrosis |
| Clinical trial phase in HCC | Phase I/II investigated | Context for research positioning |
3.1.1 Animal Model Establishment
3.1.2 Vatalanib Administration
3.1.3 Sample Collection and Analysis
3.2.1 Cell Culture and Vatalanib Treatment
3.2.2 Migration and Invasion Assays
3.2.3 Sphere Formation Assay for Stem-like Properties
3.3.1 Protein Expression Analysis
3.3.2 Gene Expression Analysis
Vatalanib exerts its anti-HCC effects primarily through multi-target tyrosine kinase inhibition, with particular potency against VEGFR-2, which mediates most of the known cellular responses to VEGFs in HCC [4] [3]. The diagram below illustrates the key signaling pathways targeted by Vatalanib in hepatocellular carcinoma:
Vatalanib directly inhibits the VEGFR-2 mediated signaling cascade, which is the primary pathway responsible for VEGF-driven angiogenesis in HCC [4] [3]. VEGFR-2 activation normally triggers downstream signaling through both the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, regulating critical cellular processes including proliferation, survival, migration, and epithelial-mesenchymal transition [8] [3]. By binding to the tyrosine kinase domains of VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR, Vatalanib prevents receptor autophosphorylation and subsequent activation of these downstream effectors [4] [6].
The anti-angiogenic effect of Vatalanib results from disrupted VEGF signaling, leading to reduced endothelial cell proliferation, migration, and capillary tube formation [2]. Additionally, Vatalanib's inhibition of the PI3K/AKT/mTOR pathway contributes to impaired cancer cell survival and metabolism, while suppression of the RAF/MEK/ERK pathway interferes with cellular proliferation and invasive capacity [8] [3]. The diagram below illustrates the experimental workflow for evaluating Vatalanib in HCC research:
The experimental workflow for Vatalanib in HCC research encompasses both in vivo and in vitro approaches, with particular emphasis on evaluating its dual anti-angiogenic and anti-fibrotic activities [5]. The CCl₄-induced liver fibrosis model provides a physiologically relevant microenvironment for studying HCC pathogenesis and treatment response, while xenograft models allow direct assessment of anti-tumor efficacy [5]. In vitro models facilitate mechanistic studies of Vatalanib's effects on HCC cell signaling, proliferation, migration, and invasion, with specific attention to the VEGF/VEGFR2 autocrine pathway that has been implicated in HCC progression and metastasis [8].
Future research directions for Vatalanib in HCC should explore combination therapy strategies with other targeted agents, conventional chemotherapeutics, or immunotherapies [1] [2]. The potential synergy between anti-angiogenic agents and immune checkpoint inhibitors represents a particularly promising avenue, given the role of VEGF in creating an immunosuppressive tumor microenvironment [2]. Additionally, research should focus on identifying predictive biomarkers for Vatalanib response, potentially including VEGF and VEGFR expression levels, circulating angiogenic factors, or specific genetic alterations in HCC subtypes [6]. The optimization of dosing schedules to maximize target inhibition while minimizing toxicity remains an important consideration for both preclinical studies and potential clinical translation [6].
The table below summarizes the solubility data for vatalanib (dihydrochloride salt) in different solvents, which is crucial for preparing stock solutions [1] [2].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | ≥ 85 mg/mL | ≥ 202.51 mM | Standard solvent for stock solutions [2]. |
| ≥ 125 mg/mL | ≥ 297.81 mM | Another tested value [1]. | |
| Water | 10 mg/mL | 23.82 mM | Use gentle warming and ultrasonic agitation [2]. |
| Ethanol | 6 mg/mL | 14.29 mM | Use gentle warming and ultrasonic agitation [2]. |
For your convenience, you can use the following formula to calculate dilutions for your working concentrations:
Concentration (start) × Volume (start) = Concentration (final) × Volume (final) [1]
This relationship can be visualized in the following workflow:
This protocol measures the anti-proliferative effect of vatalanib on Human Umbilical Vein Endothelial Cells (HUVECs).
This protocol assesses the direct inhibition of VEGF receptor tyrosine kinase activity by vatalanib.
The following workflow summarizes a typical in vivo efficacy study design for vatalanib in mouse models [2]:
Vatalanib (PTK787/ZK222584) is an orally active small molecule that functions as a potent tyrosine kinase inhibitor with particular relevance to angiogenesis and metastasis pathways. This investigational compound selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and c-KIT tyrosine kinases. [1] The drug's development has focused primarily on its anti-angiogenic properties, with potential applications across multiple solid tumor types. From a pharmacokinetic perspective, vatalanib demonstrates rapid absorption following oral administration with a relatively short half-life of 4-6 hours, necessitating twice-daily dosing to maintain therapeutic levels. [2] [3] Metabolism occurs mainly through oxidative processes, producing two pharmacologically inactive metabolites (CGP 84368/ZK 260120 and NVP AAW378/ZK 261557) that contribute significantly to total systemic exposure. [1]
The primary mechanism of action centers on inhibition of VEGF-mediated signaling pathways, which play crucial roles in tumor angiogenesis and metastatic progression. By blocking VEGFR-2 (KDR) phosphorylation and subsequent downstream signaling cascades, vatalanib disrupts critical processes including endothelial cell proliferation, migration, and survival, ultimately leading to reduced tumor vasculature and impaired metastatic potential. [1] [4] Preclinical models have demonstrated that vatalanib's anti-metastatic effects may be enhanced when combined with other anti-angiogenic agents, suggesting potential for combination regimens in clinical settings. [5]
In a phase II study involving 45 patients with metastatic GIST resistant to imatinib, vatalanib demonstrated clinically meaningful activity. The trial population included individuals whose disease had progressed on imatinib (100%) or both imatinib and sunitinib (42.2%). Patients received vatalanib 1250 mg administered orally once daily (later changed to divided twice-daily dosing). The results showed that 40.0% (95% CI: 25.7-54.3%) of patients derived clinical benefit, including 2 confirmed partial responses (4.4%) with durations of 9.6 and 39.4 months, and 16 patients (35.6%) achieving stabilized disease with a median duration of 12.5 months. The median time to progression was 5.8 months in patients without prior sunitinib exposure compared to 3.2 months in those who had received both prior imatinib and sunitinib. The study concluded that vatalanib remains active in GIST despite its relatively narrow kinome interaction spectrum compared to other tyrosine kinase inhibitors. [2]
A phase II multicenter trial evaluated vatalanib as a second-line therapy in 67 patients with metastatic or advanced pancreatic cancer who had failed first-line gemcitabine-based therapy. Patients received vatalanib using a "ramp-up" schedule: 250 mg twice daily during week 1, 500 mg twice daily during week 2, and 750 mg twice daily during week 3 and thereafter. The primary endpoint was 6-month survival rate, which was 29% (95% CI: 18-41%) with a median progression-free survival of 2 months. Two patients achieved objective partial responses, while 28% of patients exhibited stable disease. The study reported that vatalanib was well-tolerated and resulted in a favorable 6-month survival rate compared to historic controls. [6] [7]
The randomized CONFIRM trials investigated vatalanib in combination with FOLFOX4 chemotherapy in metastatic colorectal cancer patients. While the overall population did not show significant survival benefit, pre-specified subgroup analyses revealed that patients with high serum LDH levels derived substantial benefit, with a 40% reduction in time to tumor progression. [4] Subsequent biomarker studies demonstrated that assessment of activated vessel density through phosphorylated VEGFR2/KDR immunohistochemistry could identify patient subgroups most likely to respond to vatalanib therapy. Tumors with high pVEGFR2/KDR+ vascular density showed significantly improved progression-free survival when treated with vatalanib compared to placebo. [4]
In metastatic melanoma, a phase 2 study of vatalanib demonstrated a tumor control rate (CR+PR+SD) of 35% at 16 weeks, with only one objective response observed. Median progression-free survival was 1.8 months and overall survival was 6.5 months, suggesting limited single-agent activity in this malignancy. [8] For glioblastoma, a phase I study investigated vatalanib in combination with radiation and temozolomide in newly diagnosed patients. The treatment was well-tolerated with no maximum tolerated dose reached at the time of study termination. Among 13 evaluable patients, 2 achieved partial response and 9 had stable disease, indicating potential clinical activity in this setting. [3]
Table 1: Summary of Clinical Efficacy Across Tumor Types
| Cancer Type | Study Phase | Patient Population | Clinical Benefit | Median PFS | Key Findings |
|---|---|---|---|---|---|
| GIST [2] | Phase II | Imatinib-resistant (N=45) | 40% clinical benefit (2 PR + 16 SD) | 5.8 months (no prior sunitinib) | Active in TKI-resistant GIST |
| Pancreatic Cancer [6] [7] | Phase II | Gemcitabine-refractory (N=67) | 29% 6-month survival; 28% SD | 2 months | Favorable survival vs historical controls |
| Colorectal Cancer [4] | Phase III | First-line (CONFIRM-1) and second-line (CONFIRM-2) | Benefit in high LDH subgroup | Significant improvement in high LDH subgroup | LDH and pVEGFR2 density predict benefit |
| Melanoma [8] | Phase II | Metastatic (N=not specified) | 35% disease control at 16 weeks | 1.8 months | Limited single-agent activity |
| Glioblastoma [3] | Phase I | Newly diagnosed, with EIAED (N=19) | 2 PR + 9 SD (13 evaluable) | Not reported | Well-tolerated with radiation/temozolomide |
The combination protocol of vatalanib with bevacizumab in experimental breast cancer bone metastasis has demonstrated superior efficacy compared to either agent alone. [5]
The recommended phase II dosing protocol for vatalanib varies by cancer type and combination therapy:
Monotherapy in GIST:
Pancreatic cancer (second-line):
Dose Modification Guidelines:
Combination with everolimus in RCC:
The CONFIRM trial biomarker analysis provides a validated protocol for assessing potential predictive biomarkers of vatalanib response: [4]
Tissue Collection:
Immunohistochemistry Methods:
Vascular Density Quantification:
Statistical Analysis:
Comprehensive pharmacodynamic studies have identified several circulating biomarkers that change significantly following vatalanib administration:
VEGF Pathway Biomarkers:
Extracellular Matrix Biomarkers:
Inflammatory Cytokines:
These biomarker changes provide evidence of target engagement and biological activity, potentially serving as pharmacodynamic indicators for dose optimization and early response assessment. However, their utility as predictive biomarkers for patient selection remains limited, as changes typically did not consistently correlate with clinical response across studies. [6] [3]
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been investigated as a non-invasive method for monitoring vatalanib activity:
Table 2: Biomarkers of Vatalanib Activity and Response
| Biomarker Category | Specific Markers | Direction of Change | Clinical Correlation |
|---|---|---|---|
| Circulating VEGF Pathway [3] | PlGF, sVEGFR1 | Increase | Target engagement |
| Circulating VEGF Pathway [3] | sVEGFR2, sTie2 | Decrease | Target engagement |
| Extracellular Matrix [3] | Plasma collagen IV | Increase | Treatment response |
| Tissue-based [4] | pVEGFR2/KDR+ vascular density | Baseline high predicts benefit | Predictive for PFS improvement |
| Metabolic [4] | Serum LDH | Baseline high predicts benefit | Patient selection for colorectal cancer |
| Circulating Cells [3] | CD31+/CD34+/CD45-/CD133+ endothelial cells | Variable | Inconsistent correlation |
A phase Ib study investigated vatalanib in combination with everolimus in patients with advanced solid tumors, including an expansion cohort of 20 patients with metastatic renal cell carcinoma (RCC). The study established the maximum tolerated dose at vatalanib 1000 mg daily and everolimus 5 mg daily. Dose-limiting toxicities included hypertension, diarrhea, neutropenia, mucositis, and fatigue. Among 24 evaluable RCC patients, the combination demonstrated promising activity with 7 partial responses (29.2%) and 15 patients with stable disease. Median progression-free survival was 5.8 months and overall survival was 16.5 months, with significantly better outcomes observed in treatment-naive patients (25.1 months) compared to those with prior VEGF-targeted therapy (6.3 months). Notably, 19% of patients demonstrated long-term tolerability beyond one year of treatment. [9]
Preclinical studies in breast cancer bone metastasis models have demonstrated that vertical inhibition of the VEGF pathway using vatalanib (VEGFR TKI) in combination with bevacizumab (VEGF antibody) produces enhanced anti-metastatic effects. While neither agent alone significantly inhibited bone metastasis progression, the combination reduced both osteolytic destruction and skeletal tumor burden. This suggests that simultaneous targeting of both ligand (VEGF) and receptor (VEGFR) may be necessary for effective control of established bone metastases, highlighting the importance of dual-pathway inhibition in the bone microenvironment. [5]
The CONFIRM trials evaluated vatalanib in combination with FOLFOX4 chemotherapy in metastatic colorectal cancer. Although the overall results did not demonstrate significant survival benefit, subgroup analyses identified patients with high serum LDH as potential beneficiaries. This highlights the importance of patient selection strategies when combining vatalanib with conventional chemotherapy. Similarly, a phase I study in glioblastoma combined vatalanib with standard radiation and temozolomide, demonstrating acceptable safety and potential efficacy with 2 partial responses and 9 stable diseases among 13 evaluable patients. [3] [4]
Vatalanib represents a first-generation VEGFR TKI with demonstrated activity across multiple solid tumor types, particularly in imatinib-resistant GIST and selected subgroups of colorectal cancer patients. The accumulated clinical evidence supports its anti-angiogenic properties and potential metastasis-inhibiting effects, though its development has been hampered by modest efficacy in unselected populations. The consistent finding of benefit in high-LDH subgroups across studies suggests that proper patient selection is crucial for maximizing therapeutic potential.
Future development of vatalanib should focus on biomarker-driven approaches and rational combination strategies. The promising results from combination studies with everolimus in RCC and with bevacizumab in preclinical bone metastasis models suggest that vertical pathway inhibition or dual anti-angiogenic approaches may enhance efficacy. Additionally, the well-tolerated safety profile makes vatalanib a suitable candidate for combination regimens, particularly in settings where long-term administration is required for metastasis suppression.
The experimental protocols and biomarker analyses outlined in these application notes provide researchers with validated methodologies for further investigating vatalanib's potential in metastasis inhibition. As our understanding of angiogenesis and resistance mechanisms evolves, repositioning vatalanib based on its specific pharmacodynamic properties rather than broad anti-tumor activity may yield renewed clinical utility for this multi-targeted tyrosine kinase inhibitor.
Vatalanib Multitargeted Inhibition of Angiogenic Signaling - This diagram illustrates vatalanib's mechanism of action as a tyrosine kinase inhibitor targeting multiple receptor pathways simultaneously. The drug directly inhibits VEGFR-1, -2, -3, PDGFR-α/β, and c-KIT receptors, blocking downstream signaling through AKT/mTOR, MAPK, and STAT pathways. This multipronged approach disrupts key oncogenic processes including angiogenesis, metastasis, cell survival, and proliferation, explaining its activity across multiple tumor types. [2] [1]
The table below summarizes the core pharmacological characteristics of Vatalanib for your research reference.
| Property | Description |
|---|---|
| Modality | Small Molecule [1] |
| Primary Targets | VEGFR-1, VEGFR-2, VEGFR-3 tyrosine kinases [1] [2] [3] |
| Additional Targets | Platelet-derived growth factor receptor (PDGFR), c-KIT [1] [2] [3] |
| Primary Mechanism | Inhibition of VEGF-mediated angiogenesis, crucial for tumor growth and metastasis [1] [2] |
| Half-Life | Approximately 6 hours [1] |
| Key Metabolites | CGP 84368/ZK 260120 and NVP AAW378/ZK 261557 (both pharmacologically inactive) [1] |
Vatalanib demonstrates significant antitumor and antiangiogenic activity in various models:
Clinical studies have provided mixed results, highlighting the challenges of antiangiogenic therapy:
This protocol is adapted from studies investigating vatalanib in combination with other agents [4] [5].
This protocol outlines the assessment of pharmacodynamic biomarkers in response to vatalanib treatment [2].
The diagram below illustrates the primary molecular mechanism of action of Vatalanib and a generalized workflow for a preclinical in vivo efficacy study.
Vatalanib (PTK787/ZK222584) is an orally active multi-kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), including VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4) [1]. Its strongest inhibitory effect is directed against VEGFR-2, the primary mediator of angiogenesis, while it exhibits slightly weaker activity against VEGFR-1 [1]. Additionally, vatalanib inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase, c-Kit, and c-Fms [1]. The compound exerts its anti-tumor effects through both angiogenesis-dependent and independent mechanisms, including induction of apoptosis via downregulation of Bcl-2 and Bcl-x expression, caspase-3 cleavage, and cell-cycle arrest through increased p21 and p27Kip protein expression [1].
Table 1: Summary of Vatalanib Effects in Various Cell-Based Assays
| Assay Type | Cell Model | Key Findings | Concentration Range | Reference |
|---|---|---|---|---|
| Migration Assay | Human Pterygial Fibroblasts (HPFs) | Significant, dose-dependent inhibition of cell migration. | 1, 10, and 100 µM [2] | [2] |
| Proliferation Assay | Human Pterygial Fibroblasts (HPFs) | Significant suppression of cell proliferation. | 10 and 100 µM [2] | [2] |
| Tube Formation Assay | Human Endothelial Colony Forming Cells (ECFCs) | Inhibition of VEGF-induced tube formation; IC50 varied with observation time. | IC50 determined at multiple time points [3] | [3] |
| Cell Death & Signaling | Leiomyosarcoma (SK-LMS-1, SK-UT-1) | Increased cell death in VEGF-A-treated cells; reduced VEGF and TGF-β protein levels. | Study-dependent concentrations [2] [4] | [2] [4] |
The following protocol is adapted from studies investigating the anti-migratory effects of vatalanib [2].
Principle: This assay evaluates the ability of vatalanib to inhibit the directed movement of endothelial cells in response to a chemoattractant, such as VEGF, which is a critical step in angiogenesis.
Materials:
Procedure:
Expected Results: Vatalanib treatment should result in a dose-dependent reduction in the number of migrated cells compared to the VEGF-stimulated vehicle control [2].
This protocol details an advanced method using real-time imaging to capture the dynamic process of angiogenesis, specifically optimized for evaluating vatalanib [3] [5].
Principle: This assay measures the ability of endothelial cells to form capillary-like tubular structures on a basement membrane matrix (Matrigel), mimicking the final stages of angiogenesis.
Materials:
Procedure:
Key Considerations:
Vatalanib is classified as a type III covalent inhibitor that irreversibly binds to cysteines at specific sites on the kinase [6]. It inhibits VEGF-induced phosphorylation of VEGFRs, thereby blocking downstream signaling cascades critical for endothelial cell survival, proliferation, and migration.
The following diagram illustrates the signaling pathway inhibited by vatalanib:
Basic Chemical Properties:
Storage Conditions and Stability: The following table summarizes the key storage conditions to ensure the stability of Vatalanib.
| Factor | Condition | Details |
|---|---|---|
| Form | Lyophilized powder or in solution [2] | |
| Long-Term Storage | -20°C [5] [2] [6] | Keep the powder desiccated [2] [7]. |
| In Solution | Store at -20°C or -80°C for longer stability [5] [6] | Once dissolved, use within 1 to 3 months [2] [6]. |
| Solubility | Soluble in DMSO, water, and ethanol [1] | See table below for detailed solubility data. |
| Other | Protect from light and store under inert gas if possible [2] [4]. | Aliquot solution to avoid repeated freeze-thaw cycles [2]. |
Solubility Data: Vatalanib has varying solubility in different solvents, which is critical for preparing stock solutions [1].
| Solvent | Solubility |
|---|---|
| DMSO | 85 mg/mL (202.51 mM) [1] |
| Water | 10 mg/mL (23.82 mM) [1] |
| Ethanol | 6 mg/mL (14.29 mM) [1] |
Vatalanib is a potent ATP-competitive inhibitor that primarily targets tyrosine kinase receptors involved in angiogenesis.
Primary Target Inhibitory Activity (IC₅₀): The following table lists the half-maximal inhibitory concentration (IC₅₀) of Vatalanib against its key targets, primarily derived from cell-free assays [1].
| Target | IC₅₀ (nM) |
|---|---|
| VEGFR2 (KDR) | 37 nM |
| VEGFR1 (Flt-1) | 77 nM |
| VEGFR2 (Flk1) | 270 nM |
| VEGFR3 (Flt-4) | 660 nM |
| PDGFRβ | 580 nM |
| c-Kit | 730 nM |
This multi-target inhibition disrupts critical pro-angiogenic signaling pathways, as illustrated below.
Vatalanib inhibits VEGF-induced signaling, affecting endothelial and cancer cell functions. Research shows autocrine VEGF/VEGFR2 signaling can promote cancer cell proliferation, which Vatalanib and similar agents can block [8].
The following protocol for preparing a homogeneous suspension for oral administration in animal studies has been validated [1].
This formulation achieves a final concentration of 5 mg/mL (11.91 mM) [1]. Alternative formulations using DMSO, PEG300, Tween 80, and water are also available for different administration routes [1].
A key characteristic of Vatalanib is its time-dependent pharmacokinetics, or autoinduction, where the drug stimulates its own metabolism.
Key Findings from a Population Pharmacokinetic Study:
The table below summarizes the key solubility data for Vatalanib dihydrochloride from product specifications to help you plan your experiments [1] [2] [3].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 20 - 79 mg/mL | 47.65 - 188.22 mM | [1] [2] [3]. Sonication is recommended [2]. |
| Water | 10 - 100 mg/mL | 23.82 - 238.2 mM | [2] [3]. Sonication is recommended [2]. |
| Ethanol | 6 mg/mL | ~14.29 mM | [2]. Sonication is recommended [2]. |
Here are detailed methodologies for preparing stock and working solutions.
This is the most common method for creating a concentrated stock solution.
For cell-based assays, you will need to dilute your DMSO stock into an aqueous buffer. To prevent precipitation, do not add a concentrated DMSO stock directly into a large volume of aqueous solution.
The following formulation has been cited for in vivo administration and yields a clear solution [1] [2].
Q1: My this compound solution precipitated after storage. What should I do? Precipitation can occur after freeze-thaw cycles or prolonged storage.
Q2: What is the typical concentration range for in vitro experiments? Based on the literature, this compound is typically used as a pretreatment at concentrations ranging from 0.5 to 50 µM for 0.5 to 2 hours prior to stimulation. Treatment alone can last up to 72 hours [3]. Always perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q3: Does this compound have stability issues I should know about?
The following diagram outlines a logical pathway for diagnosing and resolving common solubility problems.
The table below consolidates essential dosing and pharmacokinetic parameters from clinical and preclinical studies to guide your in vivo experiments.
| Parameter | Clinical Data (Human Studies) | Preclinical Data (Animal Models) |
|---|
| Common Dosing Schedules | • Ramp-up: 250 mg BID (Week 1) → 500 mg BID (Week 2) → 750 mg BID (Week 3+) [1]. • Flat dose: 750–1250 mg once daily [2]. | • CLL mouse model: 100 mg/kg body weight, orally, for 21 days [3]. • AD mouse model (5xFAD): Specific dose not detailed, administered via intraperitoneal injection [4]. | | Key PK Property: Autoinduction | Apparent oral clearance (CL/F) increases approximately 2.3-fold from first dose to steady state, typically reached after 1-2 weeks [2]. | Information not specified in search results. | | Typical Tmax & Half-life | • Tmax: ~2 hours [2]. • Half-life: 4–6 hours [2] [5]. | Information not specified in search results. | | Primary Metabolic Pathway | Extensively metabolized by CYP3A4 (also a substrate of CYP2D6 and CYP1A2) [2]. | Information not specified in search results. |
Here is a detailed methodology and critical factors for planning your studies, based on a clinical trial for pancreatic cancer that can be adapted for preclinical research [1].
The diagrams below illustrate Vatalanib's primary mechanism and its key pharmacokinetic property to help visualize its biological activity.
Vatalanib is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs). The diagram below illustrates its mechanism and a typical experimental workflow for analyzing its effects on the VEGF signaling pathway.
The table below summarizes typical working concentrations for Vatalanib from vendor recommendations and research literature.
| Application / Cell Type | Typical Working Concentration | Incubation Time | Key Findings / Purpose | Source |
|---|---|---|---|---|
| General Pretreatment | 0.5 - 50 µM | 0.5 - 2 hours | Inhibit kinase activity prior to stimulator [1]. | |
| Proliferation Assay (HUVECs) | ~7.1 nM (IC50) | Varies (e.g., 48-72 hrs) | Inhibition of VEGF-induced thymidine incorporation [2]. | |
| Multiple Myeloma Cells | Up to 50 µM | Up to 72 hours | Dose-dependent inhibition of cell proliferation and VEGF-induced migration [1]. | |
| Chronic Lymphocytic Leukemia | Not Specified | Not Specified | Induction of apoptosis (used alongside Pazopanib) [1]. | |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Enhanced IFN/5-FU induced apoptosis [2]. |
This protocol outlines the steps to assess Vatalanib's effect on VEGF-induced signaling and proliferation in endothelial cells, based on common methodologies [1] [2].
1. Cell Seeding and Serum Starvation
2. Compound Pretreatment
3. VEGF Stimulation
Low Inhibitory Effect
High Background Cell Death in Controls
Poor Compound Solubility
| Parameter | Details | Source / Context |
|---|---|---|
| Primary Targets (IC₅₀) | VEGFR-1 (77 nM), VEGFR-2 (37 nM), VEGFR-3 (640 nM) [1]. | In vitro kinase assays [1]. |
| Additional Targets | PDGFR, c-Kit (sub-micromolar concentrations) [1]. Inhibits c-Fms and PDGFR-β [2]. | Preclinical and clinical studies [2] [1]. |
| Cellular Activity (IC₅₀) | Inhibits VEGF-induced autophosphorylation in HUVE cells (17 nM) and VEGFR-2 transfected CHO cells (34 nM) [1]. | Cell-based assays [1]. |
| Solubility | Soluble in DMSO (20 mg/ml) and in H₂O (100 mg/ml) [1]. | Manufacturer's data [1]. |
| In Vivo Dosing (Preclinical) | - Mouse (fibrosis model): 50 mg/kg/day by gavage [3].
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your work.
1. In Vitro Pre-treatment Protocol The manufacturer, Cell Signaling Technology, outlines a standard pre-treatment method [1]:
2. In Vivo Dosing Protocol (Ramp-Up Schedule) A Phase II trial in pancreatic cancer patients used a "ramp-up" dosing schedule to manage tolerability, a strategy that can be considered for animal studies [5]:
3. Biomarker Analysis for Anti-Angiogenic Effect A study on colorectal cancer analyzed vascular density (VD) as a biomarker for Vatalanib activity [6]:
To visualize Vatalanib's mechanism and its experimental context, here are two diagrams.
This diagram illustrates Vatalanib's primary mechanism of action as a multi-targeted tyrosine kinase inhibitor. It competes with ATP to bind intracellular domains of VEGFR-1, -2, and -3, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades that drive angiogenesis, cell migration, and proliferation [2] [1].
This workflow outlines key stages for a Vatalanib experiment. Pay close attention to compound solubility during preparation and consider a ramp-up dosing schedule in vivo to improve tolerability [5] [1]. For analysis, include specific biomarkers like vascular density to effectively evaluate the anti-angiogenic effect [6].
Q1: What are the most common sources of variability in Vatalanib experiments?
Q2: How can I confirm that Vatalanib is hitting its intended target in my model?
Q3: What are the critical controls for a Vatalanib experiment?
| Form | Recommended Storage Temperature | Stability Duration | Key Conditions & Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C | 24 months [1] | Keep desiccated and protect from light [1]. |
| Solution in DMSO | -20°C | 3 months [1] | Protect from light. Aliquot to avoid repeated freeze-thaw cycles [1]. |
| Solution in DMSO | -80°C | 6 months [2] | - |
| Solution in DMSO | -20°C | 1 month [2] | - |
For optimal results, follow these protocols when handling Vatalanib:
Here are solutions to common problems researchers might encounter:
Problem: Precipitate Formation in Solution
Problem: Loss of Potency in Cellular Assays
For visual reference, the following diagram illustrates the core workflow for storing and handling Vatalanib solutions to maintain stability.
The following table summarizes the key physical and solvent compatibility information for vatalanib (succinate salt) for laboratory use.
| Property | Specification |
|---|---|
| Molecular Weight | 464.9 g/mol (succinate salt) [1] |
| Purity | ≥98% [1] |
| Solubility in DMSO | 100 mM (Soluble to 100 mM) [1] |
| Aqueous Solubility | Information not available in search results |
| Recommended Stock Concentration | 10-50 mM in DMSO (for a 100 mM max solubility) |
| Storage Condition | -20°C; protect from light [1] |
| Chemical Stability | Information not available in search results |
This protocol details a method for assessing the anti-angiogenic effects of vatalanib using a co-culture assay, adapted from a 2022 study [2].
Workflow Overview
The diagram below illustrates the key stages of the co-culture angiogenesis assay.
Materials
Method
Q1: What is the primary mechanism of action of vatalanib? A1: Vatalanib is an orally active, small molecule that potently inhibits receptor tyrosine kinases. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are critical for angiogenesis. At higher concentrations, it also inhibits PDGFR-β, c-Kit, and c-Fms [3] [4] [5]. By blocking these signaling pathways, it inhibits endothelial cell proliferation, migration, and survival, leading to reduced tumor vascularization and growth [3] [1].
Q2: What are the typical working concentrations for in vitro studies? A2: The effective concentration can vary based on the cell type and assay. However, in the HUVEC/NHDF co-culture angiogenesis assay, 1 µM vatalanib was sufficient to inhibit network formation and induce characteristic cluster morphology [2]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: My stock solution of vatalanib has been through multiple freeze-thaw cycles. Is it still stable? A3: While the search results do not specify stability under these conditions, best practice for small molecule inhibitors is to avoid repeated freeze-thaw cycles. To ensure compound integrity and experimental consistency, aliquot the stock solution into single-use vials before storing at -20°C.
Q4: What is the expected phenotypic outcome in a successful angiogenesis inhibition assay? A4: In a co-culture assay with HUVECs and fibroblasts, successful VEGFR2 inhibition by 1 µM vatalanib results in a clear phenotypic shift. Instead of forming elongated, branched tube-like structures, the HUVECs will fail to differentiate and will instead aggregate into isolated clusters and short cords. This morphology is comparable to the effect seen when neutralizing VEGF with antibodies like bevacizumab (Avastin) [2].
Selecting the appropriate assay is the first critical step. The table below summarizes common assays used in cytotoxicity screening, which is especially relevant for evaluating compounds like vatalanib.
| Assay Name | Detection Principle | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Dye Exclusion (e.g., Trypan Blue) [1] | Membrane integrity; viable cells exclude dye. | Simple, inexpensive, rapid. | Low-throughput, subjective, cannot detect functional loss [1]. |
| MTT Assay [1] [2] | Mitochondrial enzyme activity reduces tetrazolium salt to purple formazan. | Widely adopted, suitable for high-throughput screening (HTS) [2]. | End-point only; formazan insolubility requires solubilization step; test compounds can interfere [1] [2]. |
| XTT Assay [1] | Mitochondrial activity reduces tetrazolium salt to water-soluble formazan. | No solubilization step required; simple procedure [1]. | May require a separate intermediate electron acceptor solution [1]. |
| WST-1 Assay [1] | Mitochondrial activity reduces tetrazolium salt to water-soluble formazan. | Highly sensitive; no solubilization step; reagent is stable [1]. | The signal is not stable over long periods [1]. |
| LDH Release Assay [1] | Measures lactate dehydrogenase (LDH) enzyme released upon membrane damage. | Easy to perform, can be adapted for HTS [1]. | High background possible if serum is not removed; cell density and pipetting can affect results [3]. |
| Incucyte Live-Cell Analysis [4] | Real-time imaging with fluorescent DNA dyes entering dead cells. | Kinetic, real-time data; non-invasive; provides morphological context [4]. | Requires specialized and costly instrumentation. |
| ATP Assay [1] [2] | Measures ATP levels, indicating metabolically active cells. | Highly sensitive, rapid, and has a broad linear range [1] [2]. | Cells are lysed, making it an end-point assay [2]. |
This is a detailed protocol for a widely used MTT assay, which you can adapt for testing vatalanib [1] [2].
Solutions and Reagents [2]:
Procedure [2]:
Cell Preparation and Treatment:
MTT Incubation:
Solubilization and Measurement:
Data Calculation:
% Viability = (Absorbance of Treated Well / Absorbance of Negative Control Well) * 100.The workflow of this assay is summarized in the following diagram:
Q1: What could cause high variability between replicate wells in my assay?
Q2: Why is the absorbance signal in my positive control (untreated cells) too low?
Q3: Why is the background absorbance (in medium-only wells) too high?
Q4: How does vatalanib exert its cytotoxic effects in these assays? Vatalanib is a tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), especially VEGFR-2 (KDR), which is a key driver of tumor angiogenesis [6]. By inhibiting VEGFR-2, vatalanib can block signaling pathways that promote endothelial cell survival and proliferation, thereby inhibiting the formation of new tumor blood vessels [7]. Furthermore, there is evidence that vatalanib can directly induce apoptosis (programmed cell death) in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases, even independently of its anti-angiogenic action [8] [6].
The diagram below illustrates this mechanism of action.
Vatalanib is classified as a multi-kinase inhibitor. Its primary targets are receptors crucial for angiogenesis (the formation of new blood vessels), but it has a narrower spectrum of activity compared to other well-known kinase inhibitors like imatinib and sunitinib [1].
The table below summarizes its key molecular targets and half-maximal inhibitory concentration (IC₅₀) values where available:
| Kinase Target | Inhibitory Activity (IC₅₀) | Biological Role & Notes |
|---|---|---|
| VEGFR-1 (Flt-1) | Potently inhibited [2] | Key receptor in angiogenesis; mediates endothelial cell migration [3] [4]. |
| VEGFR-2 (KDR) | Primary target [4] | Major mediator of VEGF-induced angiogenesis, controlling endothelial cell proliferation, permeability, and survival [3] [4]. |
| VEGFR-3 (Flt-4) | Potently inhibited [2] | Primarily involved in lymphangiogenesis (formation of lymphatic vessels) [3] [4]. |
| PDGFR-β | Inhibited (IC₅₀ approx. twice that of imatinib) [5] | Important for the growth and stability of tumor blood vessels (pericytes) [5] [3]. |
| c-KIT | Inhibited [1] | A key driver mutation in Gastrointestinal Stromal Tumors (GIST) [1]. |
| c-Fms (CSF-1R) | Inhibited [4] | Colony-stimulating factor 1 receptor. |
For context, one kinome profiling study noted that vatalanib's interaction with the human kinome is more limited than that of imatinib, sunitinib, sorafenib, or dasatinib, which may contribute to its tolerability [1].
Researchers can use the following cellular and biochemical assays to experimentally validate Vatalanib's activity and selectivity.
This protocol is used to confirm that Vatalanib inhibits the activation (phosphorylation) of its target receptors in cells [3].
Key Reagents:
Methodology:
This colorimetric assay measures cell proliferation or metabolic activity after drug treatment [3].
Key Reagents:
Methodology:
Q1: What is the typical dosing concentration of Vatalanib for in vitro experiments? A: In vitro studies often use concentrations in the micromolar (µM) range. For example, research on leiomyosarcoma cell lines used Vatalanib at 1 µM to study its effects on signaling pathways and cell migration [3]. A dose-response curve should be established for each specific cell type and assay.
Q2: Why does Vatalanib inhibit PDGF-BB-induced AKT phosphorylation but not VEGF-A-induced phosphorylation in some cell models? A: This differential effect is likely due to variable receptor expression on the tumor cells themselves. For instance, a study showed that the SK-LMS-1 leiomyosarcoma cell line expresses VEGFR-1 and VEGFR-3, but not VEGFR-2. Therefore, in this model, VEGF-A signaling may occur through a receptor not potently blocked by Vatalanib, or through alternative, non-canonical pathways [3]. Always confirm the receptor expression profile of your experimental model.
Q3: Our in vivo studies require a formulation for oral gavage. What is a proven dosing regimen for Vatalanib in mouse models? A: Preclinical models, such as murine oxygen-induced ischemic retinopathy, have successfully used Vatalanib to completely inhibit retinal neovascularization [6]. While the exact dose is model-dependent, a phase II study in human patients with GIST established a well-tolerated and active dose of 1250 mg taken orally once daily or divided as 500 mg in the morning and 750 mg in the evening [1]. For mice, the equivalent dose must be calculated based on body surface area.
The following diagrams, created with Graphviz, illustrate Vatalanib's primary mechanism of action and a general workflow for testing its activity.
Diagram 1: Vatalanib inhibits key signaling pathways in tumor cells and vasculature
Diagram 2: Workflow for in vitro assessment of Vatalanib activity
The table below summarizes the core characteristics of both inhibitors for a direct comparison.
| Feature | Vatalanib (PTK787/ZK 222584) | Sunitinib (SU11248) |
|---|---|---|
| Status | Investigational [1] | FDA & EMA Approved (for advanced RCC, etc.) [2] [3] |
| Primary Targets | VEGFR-1, -2, -3, PDGFR-β, c-KIT, c-Fms [4] [1] | VEGFR-1, -2, -3, PDGFR-α/β, c-KIT, RET, CSF-1R, FLT3 [2] [5] |
| Key Mechanism | Inhibits tumor angiogenesis primarily via VEGFR and PDGFR tyrosine kinase inhibition [6] [1]. | Multitargeted TKI, inhibiting tumor angiogenesis and cellular proliferation [7] [5]. |
| Standard Dosing | Twice-daily (250mg - 1250mg); studied with "ramp-up" schedules (e.g., 250mg→500mg→750mg BID) [4] [8]. | Once-daily on a 4-weeks-on/2-weeks-off schedule (50mg); alternative 2-weeks-on/1-week-off schedule is also used [9] [3]. |
| Common AEs | Hypertension, fatigue, nausea/vomiting, diarrhea, proteinuria, neutropenia [6] [10] [4]. | Fatigue, hypertension, diarrhea, hand-foot syndrome, cytopenias, thyroid dysfunction, yellow skin discoloration [2] [9]. |
| Clinical Stage | Phase II/III trials (colorectal cancer, glioma, pancreatic cancer) [6] [10] [4]. | Phase IV; standard of care in multiple indications (RCC, GIST, pNET) [2] [3]. |
For research purposes, a deeper understanding of their experimental profiles is crucial.
Both drugs function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), but their profiles differ. The following diagram illustrates their primary targets within key signaling pathways.
The design of experiments comparing these drugs is critical for interpreting data.
1. Preclinical Comparison Protocol (Cell-Based Viability & Specificity) A relevant comparative pre-clinical study evaluated several TKIs, including vatalanib and sunitinib, for activity in multiple myeloma models [5].
2. Clinical Dosing & Toxicity Management Clinical protocols have evolved to manage the toxicities of these drugs, particularly for sunitinib.
When deciding between these compounds for a study or evaluating data, consider:
The table below summarizes the key inhibitory data for Vatalanib against VEGFR2 and related kinases, as reported across multiple sources.
| Target Kinase | Reported IC50 | Source Type |
|---|---|---|
| VEGFR2 (KDR/Flk-1) | 37 nM | Supplier Bioactivity Data [1] [2] [3] |
| VEGFR1 (Flt-1) | 77 nM | Supplier Bioactivity Data [4] [3] |
| VEGFR3 (Flt-4) | 660 nM | Supplier Bioactivity Data [3] |
| PDGFRβ | 580 nM | Supplier Bioactivity Data [2] [3] |
| c-Kit | 730 nM | Supplier Bioactivity Data [2] [3] |
The IC50 value of 37 nM was established through a standard in vitro kinase assay. The methodology below, described in the search results, outlines the core protocol [3].
Vatalanib is classified as a multi-targeted tyrosine kinase inhibitor with its primary mechanism being the inhibition of the VEGF signaling pathway [4]. The following diagram illustrates its mechanism of action and the experimental workflow for validation.
As the diagram shows, Vatalanib functions by binding to the ATP-binding site in the tyrosine kinase domain of VEGFR2. This binding competitively inhibits ATP, preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways [4] [5].
When comparing Vatalanib to other inhibitors in your guide, the following points may be valuable:
The table below summarizes the efficacy of vatalanib from key clinical trials.
| Cancer Type | Trial Phase / Type | Intervention | Comparator | Primary Efficacy Endpoint(s) | Key Results |
|---|
| Advanced Pancreatic Cancer (2nd-line) [1] | Phase II | Vatalanib (monotherapy) | Historical controls | 6-month survival rate | • 6-month survival: 29% (95% CI, 18-41%) • Median PFS: 2 months • Disease Control Rate (PR + SD): 30% | | Metastatic Colorectal Cancer (mCRC) (1st-line) [2] [3] | Phase III (CONFIRM-1) | FOLFOX + Vatalanib | FOLFOX + Placebo | Progression-Free Survival (PFS) | • No statistically significant improvement in PFS or OS versus placebo. | | Metastatic Colorectal Cancer (mCRC) (2nd-line) [2] [3] | Phase III (CONFIRM-2) | FOLFOX + Vatalanib | FOLFOX + Placebo | Overall Survival (OS) | • No statistically significant improvement in OS versus placebo. | | Gastrointestinal Stromal Tumour (GIST) (Imatinib-resistant) [4] | Phase II | Vatalanib (monotherapy) | None (single-arm) | Clinical Benefit Rate (CBR) | • CBR (PR + SD ≥6 mo): 40% (95% CI, 25.7-54.3%) • Median TTP: 5.8 months (no prior sunitinib), 3.2 months (prior sunitinib) | | Advanced Solid Tumors & RCC (Phase Ib) [5] | Phase Ib | Vatalanib + Everolimus | None (single-arm) | Maximum Tolerated Dose (MTD) | • Median PFS (RCC cohort): 5.8 months • Median OS (RCC cohort): 16.5 months |
To interpret the data above, it is helpful to understand how the key trials were conducted.
Vatalanib is an oral small-molecule tyrosine kinase inhibitor that primarily targets key receptors involved in tumor angiogenesis.
This diagram illustrates that vatalanib exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding site of specific receptor tyrosine kinases, thereby blocking downstream signaling cascades [6] [3] [7].